Boc-QAR-pNA
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Overview
Description
Boc-QAR-pNA, also known as Boc-Gln-Ala-Arg-pNA, is a chromogenic substrate for trypsin and matriptase-2. It is widely used in biochemical research to test the activity of these enzymes. The compound has a molecular formula of C25H39N9O8 and a molecular weight of 593.63 g/mol .
Preparation Methods
Boc-QAR-pNA is synthesized through organic chemical methods, typically involving stepwise synthesis. The process begins with the protection of amino groups using the Boc (tert-butoxycarbonyl) group. The synthesis involves coupling reactions between Boc-protected amino acids and the chromogenic p-nitroaniline (pNA) moiety. The final product is obtained after deprotection and purification steps .
Chemical Reactions Analysis
Boc-QAR-pNA undergoes various chemical reactions, primarily involving its amino acid components and the chromogenic pNA group. Common reactions include:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of peptide bonds.
Oxidation: The pNA group can undergo oxidation reactions, forming nitroso or nitro derivatives.
Substitution: The amino groups can participate in substitution reactions, where the Boc group is replaced by other protective groups or functional moieties
Scientific Research Applications
Boc-QAR-pNA is extensively used in scientific research for various applications:
Enzyme Activity Assays: It serves as a substrate to measure the activity of trypsin and matriptase-2, providing insights into enzyme kinetics and inhibition.
Biochemical Studies: The compound is used to study protease activity and specificity, aiding in the understanding of proteolytic processes.
Drug Development: This compound is employed in screening assays to identify potential inhibitors of trypsin and matriptase-2, contributing to the development of therapeutic agents .
Mechanism of Action
Boc-QAR-pNA exerts its effects by serving as a substrate for trypsin and matriptase-2. When these enzymes cleave the peptide bond between the arginine and pNA moieties, the pNA group is released. This release results in a color change, which can be quantitatively measured to determine enzyme activity. The molecular targets are the active sites of trypsin and matriptase-2, where the cleavage occurs .
Comparison with Similar Compounds
Boc-QAR-pNA is unique due to its specific sequence and chromogenic properties. Similar compounds include:
Boc-Gln-Ala-Arg-AMC: Another substrate for trypsin, but with a different chromogenic group (7-amino-4-methylcoumarin).
Boc-Gln-Ala-Arg-R110: A substrate with rhodamine 110 as the chromogenic group.
Boc-Gln-Ala-Arg-AFC: A substrate with 7-amino-4-trifluoromethylcoumarin as the chromogenic group.
These compounds differ in their chromogenic groups, which affect their sensitivity and detection methods .
Properties
Molecular Formula |
C25H39N9O8 |
---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H39N9O8/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29)/t14-,17-,18-/m0/s1 |
InChI Key |
OVDKLYABPRRXIH-WBAXXEDZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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